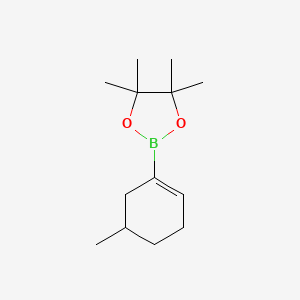
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a cyclohexene derivative. One common method is the reaction of 5-methylcyclohex-1-en-1-ylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of nucleophiles such as amines or halides in the presence of catalysts.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Various substituted dioxaborolane derivatives.
科学研究应用
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a precursor for the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound’s boron content allows it to interact with cellular components, making it useful in therapeutic applications like BNCT.
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-pyridyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its cyclohexene moiety, which imparts distinct steric and electronic properties. This makes it particularly effective in certain synthetic applications where other dioxaborolane derivatives may not perform as well.
生物活性
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane (CAS No. 1046831-99-5) is a boron-containing compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesizing methods, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₃H₂₃BO₂
Molecular Weight: 222.14 g/mol
IUPAC Name: this compound
Purity: 97%
The compound features a dioxaborolane ring structure that is known for its reactivity in various chemical transformations. Its unique cyclohexene moiety contributes to its potential biological activity.
Biological Activity
Research on the biological activity of this compound is limited but suggests several intriguing properties:
Anticancer Activity
Studies indicate that boron compounds can exhibit anticancer properties through various mechanisms:
- Cell Cycle Arrest: Some boron compounds have been shown to induce cell cycle arrest in cancer cells by disrupting microtubule dynamics.
- Apoptosis Induction: Evidence suggests that these compounds can trigger apoptosis in tumor cells by activating intrinsic pathways.
Enzyme Inhibition
Boronic acids and their derivatives are known to act as enzyme inhibitors:
- Protease Inhibition: The dioxaborolane structure may interact with serine proteases and other enzymes involved in cancer progression.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of boronic acid derivatives with cycloalkenes. This reaction pathway allows for the introduction of the dioxaborolane functionality while maintaining the integrity of the cyclohexene structure.
Synthetic Route Example
A common synthetic route includes the following steps:
- Formation of Boronic Acid Derivative: Starting from a suitable boronic acid.
- Cyclization Reaction: Using cycloalkenes under controlled conditions to form the desired dioxaborolane.
Case Studies and Research Findings
Several studies have explored the biological implications of related boron compounds:
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h8,10H,6-7,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCZEVPFXFKMNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC(C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














